tert-Butyl 2-aminonicotinate
Overview
Description
tert-Butyl 2-aminonicotinate: is an organic compound with the molecular formula C10H14N2O2 It is a derivative of nicotinic acid, where the carboxyl group is esterified with tert-butyl alcohol, and an amino group is attached to the 2-position of the pyridine ring
Mechanism of Action
Target of Action
Tert-Butyl 2-aminonicotinate, also known as tBu nic, is primarily used in the transformation of primary amides . The compound acts as a directing group, facilitating the catalytic amide-to-ester transformation . The primary targets of this compound are primary amides, which are ubiquitous in natural products, agrochemicals, and pharmaceuticals .
Mode of Action
The tBu nic directing group is introduced onto primary amides via Pd-catalyzed amidation with tert-butyl 2-chloronicotinate . This process can be carried out under mild reaction conditions with a weak base . The tBu nic activated amides subsequently allow Zn(OAc)2-catalyzed nonsolvolytic alcoholysis . The activation mechanism is biomimetic: the C3-ester substituent of the pyridine in the directing group populates the trans-conformer suitable for Zn-chelation . The Zn-coordinated alcohol is additionally activated as a nucleophile by hydrogen bonding with the acetate ligand of the catalyst .
Biochemical Pathways
The tBu nic compound plays a crucial role in the amide-to-ester transformation pathway . This transformation is significant as it allows for the further synthetic transformation of amides, which are one of the most important functional groups in contemporary organic chemistry . The process is biomimetic, mimicking the natural processes developed by proteases to efficiently cleave amides under mild conditions .
Result of Action
The primary result of the action of this compound is the transformation of primary amides into esters . This transformation is chemoselective and compatible with challenging reaction partners, such as peptides, sugars, and sterols . This illustrates the synthetic applicability of this two-step amide cleavage method .
Action Environment
The action of this compound is influenced by several environmental factors. The introduction of the tBu nic directing group onto primary amides requires a weak base and can be carried out at temperatures of 40-50°C . The subsequent Zn(OAc)2-catalyzed nonsolvolytic alcoholysis occurs under neutral reaction conditions at 40-60°C . These conditions suggest that the compound’s action, efficacy, and stability are influenced by factors such as temperature and pH.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: Another method involves the esterification of nicotinic acid with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production methods for tert-butyl 2-aminonicotinate are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Amide Cleavage: tert-Butyl 2-aminonicotinate can undergo amide cleavage reactions.
Substitution Reactions: The amino group in this compound can participate in substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Pd-Catalyzed Amidation: Uses palladium catalysts, weak bases like cesium carbonate or potassium carbonate, and ligands such as 1,1’-bis(dicyclohexylphosphino)ferrocene.
Esterification: Involves the use of sulfuric acid as a catalyst and tert-butyl alcohol as the esterifying agent.
Major Products:
Amide Cleavage: Produces esters and amines as major products.
Substitution Reactions: Leads to various substituted nicotinates depending on the electrophile used.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors and other bioactive molecules.
Industry:
Chemical Manufacturing: Used in the production of fine chemicals and intermediates for pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
tert-Butyl Nicotinate: Similar in structure but lacks the amino group at the 2-position.
tert-Butyl 2-chloronicotinate: Contains a chlorine atom instead of an amino group at the 2-position.
tert-Butyl 2-hydroxynicotinate: Contains a hydroxyl group at the 2-position instead of an amino group.
Uniqueness:
Properties
IUPAC Name |
tert-butyl 2-aminopyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)7-5-4-6-12-8(7)11/h4-6H,1-3H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAIURPMYMHDCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
464216-16-8 | |
Record name | tert-butyl 2-aminopyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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